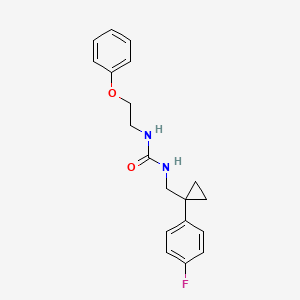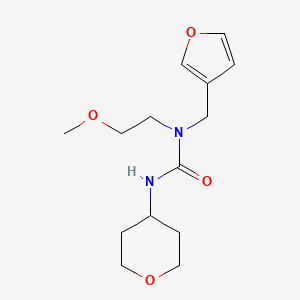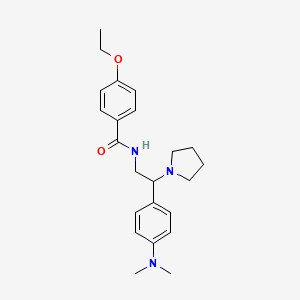
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound is commonly referred to as “FCPU” and has been synthesized and tested for its biological activities.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Urea derivatives are extensively studied for their structure-activity relationships, particularly in the field of medicinal chemistry. For example, trisubstituted phenyl urea derivatives have been explored as neuropeptide Y5 receptor antagonists, showing potent in vitro activity. This research outlines the optimization of such compounds for increased potency, showcasing the relevance of urea derivatives in developing novel therapeutic agents (Fotsch et al., 2001).
Reactivity and Chemical Synthesis
The reactivity of urea with other compounds under specific conditions has been a subject of study, indicating the utility of urea derivatives in synthesizing complex molecules. For instance, the reaction of urea with methylolphenols under acidic conditions leads to the formation of various urea-methylolphenol condensation products, illustrating the chemical versatility of urea derivatives (Tomita & Hse, 1992).
Molecular Imaging and Radiolabeling
In the field of molecular imaging, urea derivatives have been utilized to develop labeled inhibitors for imaging angiogenic processes. This includes the synthesis of fluorine-18 labeled diaryl ureas, serving as VEGFR-2/PDGFR dual inhibitors. Such research demonstrates the application of urea derivatives in creating molecular imaging agents to visualize biological processes in vivo (Ilovich et al., 2008).
Polymer Science
Urea derivatives are also significant in polymer science, where they are used to enhance the properties of materials. For example, the synthesis and characterization of polyurethane urea based on fluorine-containing bisphenoxydiamine highlight the role of urea derivatives in improving the mechanical properties and thermal stability of elastomers (Qin et al., 2006).
Plant Biology and Agriculture
In plant biology, certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation. Research on urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), has shown their effectiveness in in vitro plant morphogenesis, highlighting the potential of urea derivatives in agricultural applications (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-16-8-6-15(7-9-16)19(10-11-19)14-22-18(23)21-12-13-24-17-4-2-1-3-5-17/h1-9H,10-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMQOJKQHGXYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2686405.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2686407.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2686409.png)
![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2686413.png)
![2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686414.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2686416.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/no-structure.png)
![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2686418.png)
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)